N-(3,4-dichlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Description

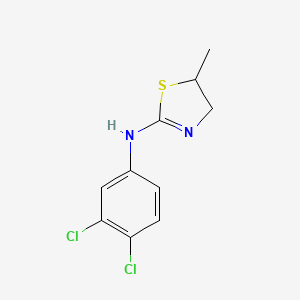

N-(3,4-dichlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound featuring a partially saturated thiazole ring (4,5-dihydrothiazole) substituted with a 5-methyl group and an N-linked 3,4-dichlorophenyl moiety. The compound is commercially available (e.g., CymitQuimica), with pricing reflecting its niche applications in research and development .

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2S/c1-6-5-13-10(15-6)14-7-2-3-8(11)9(12)4-7/h2-4,6H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMKYRMIBXLAKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(S1)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 3,4-dichloroaniline with a thioamide under specific conditions. One common method includes the following steps:

Starting Materials: 3,4-dichloroaniline and a thioamide (such as thiourea).

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol or water.

Procedure: The mixture is heated to facilitate the formation of the thiazole ring, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

N-(3,4-dichlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a compound that has garnered attention in various scientific research applications due to its potential pharmacological properties. This article explores its applications in medicinal chemistry, particularly focusing on its antimicrobial, anticancer, and other biological activities.

Antimicrobial Activity

Numerous studies highlight the antimicrobial potential of thiazole derivatives. For instance:

- In vitro Studies : Research has demonstrated that compounds with a thiazole moiety possess notable antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 25 μg/mL, indicating strong antibacterial properties .

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of thiazole compounds to disrupt bacterial cell wall synthesis or inhibit essential enzymatic processes within the bacteria .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer potential:

- Cytostatic Effects : Studies indicate that certain thiazole compounds can inhibit tumor growth by targeting specific kinases and growth factors involved in cancer cell proliferation . For example, some derivatives have shown efficacy against breast cancer cell lines in vitro.

- Synergistic Effects : Combining thiazole derivatives with other anticancer agents has been explored to enhance therapeutic efficacy while reducing toxicity. This approach aims to create compounds that act through multiple mechanisms to overcome resistance seen in cancer treatments .

Other Biological Activities

Beyond antimicrobial and anticancer applications, thiazole derivatives exhibit a range of biological activities:

- Anti-inflammatory Effects : Some studies suggest that thiazole compounds may also possess anti-inflammatory properties, potentially beneficial in treating conditions like arthritis and other inflammatory diseases .

- Corrosion Inhibition : Interestingly, thiazole derivatives have been studied for their ability to inhibit corrosion in metals such as copper when exposed to acidic environments. This application highlights the versatility of these compounds beyond traditional medicinal uses .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazole derivatives for their antimicrobial activity against various pathogens. The results showed that chlorinated and fluorinated derivatives exhibited significant antibacterial activity with MIC values comparable to standard antibiotics. The study concluded that structural modifications could enhance the efficacy of these compounds against resistant strains .

Case Study 2: Anticancer Activity

In another investigation focused on the anticancer properties of thiazole derivatives, researchers synthesized several new compounds and tested them against different cancer cell lines. The findings revealed that specific substitutions on the thiazole ring increased cytotoxicity against breast cancer cells while maintaining lower toxicity towards normal cells. This suggests a promising avenue for developing targeted cancer therapies using thiazole-based scaffolds .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the context of its use, such as its antimicrobial activity or potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s activity and physicochemical properties are influenced by its substitution patterns. Key analogs include:

Key Observations:

- Heterocyclic Core : The 4,5-dihydrothiazole ring in the target compound introduces partial saturation, increasing conformational flexibility compared to fully aromatic thiazoles or thiadiazoles (e.g., ). This could improve membrane permeability but reduce planarity, affecting π-π stacking interactions .

- Functional Groups : The methyl group on the thiazoline ring may enhance lipophilicity, while analogs with methoxy or methylsulfanyl groups (e.g., ) exhibit varied solubility and hydrogen-bonding capabilities.

Physicochemical Properties

- Molecular Weight : The target compound (262.16 g/mol) falls within the "drug-like" range (<500 g/mol), contrasting with bulkier analogs (e.g., 428.9 g/mol in ), which may face bioavailability challenges.

Crystallographic and Stability Data

While crystallographic data for the target compound are unavailable, related compounds (e.g., ) form planar structures stabilized by intramolecular hydrogen bonds. The dihydrothiazole ring in the target compound may reduce planarity, altering crystal packing and stability .

Biological Activity

N-(3,4-dichlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with 3,4-dichloroaniline under controlled conditions. The process often requires specific catalysts and solvents to optimize yield and purity.

Antiproliferative Activity

Research indicates that compounds containing the thiazole moiety exhibit varying degrees of antiproliferative activity against cancer cell lines. A study by demonstrated that derivatives of thiazole showed moderate to significant antiproliferative effects on various human cancer cell lines. For instance, one derivative exhibited an IC50 value ranging from 0.36 to 0.86 μM across three different cell lines, indicating potent activity.

| Compound | IC50 (μM) | Cell Lines |

|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | 0.36 - 0.86 | SGC-7901 |

| This compound | TBD | TBD |

The mechanism of action for thiazole derivatives often involves inhibition of tubulin polymerization. This disrupts microtubule dynamics essential for mitosis, leading to cell cycle arrest at the G2/M phase. Molecular docking studies suggest that these compounds can bind to the colchicine site on tubulin, further validating their role as potential anticancer agents .

Antimicrobial Activity

Thiazole derivatives also demonstrate promising antimicrobial properties. A recent study highlighted that compounds similar to this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were significantly lower than standard antibiotics like streptomycin and fluconazole .

| Pathogen | MIC (μg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 32.6 | Thiazole Derivative |

| Escherichia coli | TBD | Thiazole Derivative |

Case Studies

- Anticancer Study : In a study assessing the anticancer efficacy of thiazole derivatives, this compound was tested against Caco-2 cells. The results indicated a significant reduction in cell viability compared to untreated controls .

- Antimicrobial Efficacy : Another case study focused on the antimicrobial potential of thiazole derivatives against drug-resistant strains of bacteria. The results showed that certain derivatives had enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as novel antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.